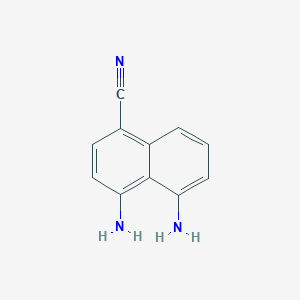

4,5-Diamino-1-naphthonitrile

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H9N3 |

|---|---|

Molecular Weight |

183.21 g/mol |

IUPAC Name |

4,5-diaminonaphthalene-1-carbonitrile |

InChI |

InChI=1S/C11H9N3/c12-6-7-4-5-10(14)11-8(7)2-1-3-9(11)13/h1-5H,13-14H2 |

InChI Key |

MWMFYJIXQYIQCR-UHFFFAOYSA-N |

SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)N)C#N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2C(=C1)N)N)C#N |

Origin of Product |

United States |

Synthetic Methodologies for 4,5 Diamino 1 Naphthonitrile and Its Analogues

General Synthetic Strategies for Diamino-Naphthonitriles

The construction of the diaminonaphthonitrile framework often involves a multi-step process that begins with a suitably substituted naphthalene (B1677914) precursor. A common approach is the introduction of nitro groups onto the naphthalene ring, followed by their subsequent reduction to the corresponding diamines. The cyano group can be introduced at various stages of the synthesis, either before or after the formation of the diamino functionality.

Another general strategy involves the use of precursor molecules that already contain a portion of the desired functionality. For instance, reactions involving 2-vinylbenzonitriles with reagents like 2-lithioacetonitrile have been employed for the synthesis of aminonaphthalene-carbonitriles. smolecule.com The amino and cyano groups present in these structures offer multiple reaction pathways, including diazotization, acylation, alkylation, and condensation reactions, allowing for the synthesis of a diverse range of derivatives. smolecule.com The reactivity of these functional groups is key to building more complex molecular architectures.

Novel Approaches in 4,5-Diamino-1-naphthonitrile Synthesis

Recent advancements in synthetic organic chemistry have led to the development of more efficient and selective methods for the synthesis of this compound and its analogs. These novel approaches often offer advantages such as improved yields, milder reaction conditions, and greater functional group tolerance.

Metal-Free Methodologies

A notable metal-free approach for the synthesis of a diaminonaphthonitrile analog, 3,4-diamino-2-methylsulfanyl-naphthalene-1-carbonitrile, has been developed. researchgate.netresearchgate.net This method involves the reaction of 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile with nitromethane (B149229) in the presence of a base, followed by the reduction of the resulting nitro group. researchgate.netresearchgate.net This strategy highlights the potential for constructing complex naphthalene systems without the need for transition metal catalysts. researchgate.netresearchgate.net

Palladium-Catalyzed Amination Approaches

Palladium-catalyzed amination reactions have become a powerful tool for the formation of C-N bonds in the synthesis of various amino-substituted aromatic compounds. mdpi.comcore.ac.uk While direct palladium-catalyzed diamination of a di-halo-naphthonitrile to produce this compound is not explicitly detailed in the provided information, the general utility of this methodology for introducing amino groups onto aromatic rings is well-established. mdpi.commit.edusioc-journal.cn For instance, palladium catalysts have been successfully used for the amination of various halo-quinolines and halo-azaindoles. mdpi.commit.edu These reactions often employ a palladium source, such as Pd(OAc)₂, in conjunction with a phosphine (B1218219) ligand like BINAP or DavePhos, and a base such as sodium tert-butoxide. mdpi.comcore.ac.uk The development of specialized ligands, such as KPhos, has enabled the selective monoarylation of aqueous ammonia, showcasing the high level of control achievable in these transformations. nih.gov

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis (MAOS) has emerged as a valuable technique for accelerating reaction rates and improving yields in a variety of chemical transformations. oatext.comscielo.org.mx This method has been applied to the synthesis of various heterocyclic compounds, including quinoline (B57606) and pyrazole (B372694) derivatives. govtcollegebalrampur.ac.inshd-pub.org.rsmdpi.com The key advantages of microwave irradiation include rapid and uniform heating, which can lead to shorter reaction times and cleaner reaction profiles compared to conventional heating methods. oatext.comscielo.org.mx For example, the synthesis of 2-amino-5-aryl-4-sec-aminobenzo[h]quinoline-6-carbonitriles was achieved in excellent yield in just 55 minutes under microwave irradiation, a significant improvement over conventional heating which required 35-50 hours. govtcollegebalrampur.ac.in This technology is considered a "green" chemistry approach, often allowing for solvent-free reactions. scielo.org.mx

Reduction Reactions (e.g., Nitro Group Reduction)

The reduction of nitro groups is a fundamental and widely used transformation in the synthesis of aromatic amines, including diamino-naphthonitriles. wikipedia.org A variety of reducing agents and conditions can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule. commonorganicchemistry.comscispace.com

A common and effective method is catalytic hydrogenation using reagents such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com Raney nickel is particularly useful when the substrate contains halogens that might be susceptible to hydrogenolysis with Pd/C. commonorganicchemistry.com Other metal-based reducing systems include iron in acidic media (e.g., acetic acid), zinc dust with ammonium (B1175870) chloride, and tin(II) chloride. wikipedia.orgcommonorganicchemistry.com These methods are generally mild and can tolerate a range of other reducible functional groups. commonorganicchemistry.comscispace.com For instance, the reduction of nitro compounds using formic acid and Raney nickel has been shown to be rapid and selective, proceeding in good yields (80-90%) without affecting sensitive groups like halogens, carbonyls, and nitriles. mdma.ch

Chemoselective reduction of one nitro group in the presence of others can be a significant challenge. However, specific reagents and conditions have been developed to achieve this. For example, sodium sulfide (B99878) (Na₂S) can sometimes selectively reduce one nitro group in a dinitro compound. commonorganicchemistry.com More recently, a metal-free protocol using borane (B79455) in THF (BH₃-THF) has been reported for the chemoselective reduction of an ortho-nitro group adjacent to a hydroxyl group, leaving other nitro groups on the aromatic ring unaffected. jrfglobal.com

Precursor Compounds and Reactant Optimization Studies

Optimization studies are crucial for maximizing reaction yields and minimizing side products. This can involve screening different catalysts, ligands, bases, solvents, and reaction temperatures. For instance, in palladium-catalyzed amination reactions, the choice of phosphine ligand (e.g., RuPhos, SPhos, XPhos) and base (e.g., LiHMDS, NaOt-Bu, Cs₂CO₃) can have a dramatic impact on the reaction's efficiency and selectivity. mit.edu Similarly, in reduction reactions, the choice of reducing agent is paramount to ensure compatibility with other functional groups present in the molecule. commonorganicchemistry.comscispace.com

The table below summarizes various synthetic approaches for related amino-nitrile compounds, highlighting the diversity of precursors and reaction conditions employed.

| Target Compound Family | Precursors | Key Reagents/Conditions | Reference |

| Diamino-Naphthonitriles | Dinitro-naphthonitriles | Raney Nickel, HCOOH or HCOONH₄ | mdma.ch |

| Diamino-Naphthonitriles | Dinitro-naphthonitriles | H₂, Pd/C or Raney Nickel | commonorganicchemistry.com |

| 3,4-Diamino-2-methylsulfanyl-naphthalene-1-carbonitrile | 2-(1-Cyano-2,2-bis(methylthio)vinyl)benzonitrile, Nitromethane | Base, then reduction | researchgate.netresearchgate.net |

| Aminoquinolines | Haloquinolines, Amines | Pd(OAc)₂, BINAP, NaOt-Bu | mdpi.comcore.ac.uk |

| Benzo[h]quinolines | 6-Aryl-4-sec-amino-2H-pyran-2-one-3-carbonitriles, 2-Cyanomethylbenzonitrile | Sodamide, DMF, Microwave irradiation | govtcollegebalrampur.ac.in |

Reaction Condition Parameterization (e.g., Temperature, Solvent, Base, Pressure)

The optimization of reaction conditions is a critical aspect of chemical synthesis, aiming to maximize yield and purity while minimizing reaction time and cost. For the synthesis of complex molecules, parameters such as temperature, solvent, the type and amount of base or catalyst, and pressure are meticulously adjusted.

While specific data for this compound is not available, the synthesis of a related compound, 3,4-diamino-2-methylsulfanyl-naphthalene-1-carbonitrile , has been described. researchgate.net This synthesis involves the reaction of 2-(1-cyano-2,2-bis(methylthio)vinyl)benzonitrile with nitromethane under basic conditions, followed by the reduction of the resulting nitro group. researchgate.net The optimization of such a multi-step synthesis would typically involve screening various parameters for each step. For the reduction of a nitro group to an amine, common catalysts include palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel, often under a hydrogen atmosphere. The choice of solvent can range from alcohols like ethanol (B145695) or methanol (B129727) to ethyl acetate (B1210297) or tetrahydrofuran (B95107) (THF), and the reaction temperature and pressure can influence the rate and selectivity of the reduction.

The general approach to optimizing reaction conditions often employs techniques like Design of Experiments (DoE), where multiple parameters are varied simultaneously to identify the optimal set of conditions efficiently. princeton.edu Modern approaches may also utilize machine learning algorithms to predict optimal conditions based on existing data from similar reactions. beilstein-journals.org

Table 1: General Parameters for Optimization in Naphthalene Derivative Synthesis

| Parameter | Common Options/Ranges | Purpose |

| Temperature | 0 °C to 150 °C | Controls reaction rate and selectivity; lower temperatures can prevent side reactions, while higher temperatures can overcome activation energy barriers. princeton.edu |

| Solvent | Dioxane, Dimethylformamide (DMF), Acetonitrile, Tetrahydrofuran (THF), Alcohols (Methanol, Ethanol) | Solubilizes reactants and reagents; can influence reaction pathways and rates. mdpi.com |

| Base | Sodamide, Sodium Hydride, Triethylamine (TEA), Potassium Carbonate (K₂CO₃) | Acts as a catalyst or is required stoichiometrically for deprotonation or to neutralize acidic byproducts. researchgate.net |

| Pressure | Atmospheric to >100 bar | Primarily relevant for reactions involving gases, such as hydrogenation, to increase gas concentration in the liquid phase. |

This table represents generalized parameters for the synthesis of related aromatic compounds, as specific data for this compound is not available in the provided search results.

Parallel Solution-Phase Synthesis Strategies

Parallel synthesis is a technique used to rapidly create a large number of distinct but structurally related compounds, known as a compound library. slideshare.netchimia.ch This methodology is a cornerstone of modern drug discovery and materials science, allowing for efficient exploration of the structure-activity relationship (SAR). nih.gov

In a parallel solution-phase synthesis, reactions are conducted simultaneously in an array of separate reaction vessels. slideshare.net Unlike solid-phase synthesis where one reactant is attached to a polymer bead, all reactants in solution-phase synthesis are dissolved in a solvent. researchgate.net This approach can be advantageous as it often mimics traditional organic synthesis more closely and can simplify the scale-up of successful "hit" compounds.

A typical workflow for a parallel solution-phase synthesis of analogues of a core structure like this compound would involve:

Scaffold Synthesis: Preparation of a common intermediate or scaffold molecule.

Diversification: The scaffold is distributed into an array of reactors. A different building block or reagent is then added to each reactor to create a library of unique final products.

Work-up and Purification: After the reactions are complete, excess reagents and byproducts are removed. This can be streamlined using techniques like liquid-liquid extraction or by employing scavenger resins, which are solid-supported reagents that react with and remove specific types of excess starting materials or byproducts. researchgate.net Purification of the final library is often performed using high-throughput parallel HPLC. chimia.ch

This strategy allows for the systematic modification of different parts of the parent molecule. For instance, if a synthetic route to this compound were established, parallel synthesis could be employed to create a library of analogues by reacting the diamino groups with a variety of acyl chlorides or sulfonyl chlorides to explore how different substituents at these positions affect the compound's properties.

Chemical Reactivity and Derivatization Studies of 4,5 Diamino 1 Naphthonitrile

Functional Group Transformations of the Diamine and Nitrile Moieties

The amino and nitrile groups of 4,5-Diamino-1-naphthonitrile are susceptible to a variety of transformations typical for these functionalities on an aromatic scaffold. The primary amino groups can undergo reactions such as diazotization, alkylation, and acylation. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or reduced to a primary amine.

These transformations are foundational for creating a diverse library of naphthalene-based compounds. For instance, the conversion of the nitrile to an aminomethyl group introduces a flexible linker, while hydrolysis to a carboxylic acid provides a handle for further amide or ester formation, significantly expanding the molecule's synthetic utility.

Cyclization Reactions and Fused Heterocycle Formation

The most significant aspect of this compound's reactivity is the ability of the adjacent diamino groups to participate in cyclization reactions, leading to the formation of polycyclic N-heterocycles. This reactivity is analogous to that of other aromatic ortho-diamines.

Synthesis of N-Heterocycles (e.g., Imidazoles, Quinoxalines, Triazoles)

The ortho-diamine unit is a classic synthon for building five- and six-membered heterocyclic rings fused to the naphthalene (B1677914) system.

Imidazoles: Reaction with carboxylic acids or their derivatives (such as orthoesters or acid chlorides) under dehydrating conditions, or with aldehydes followed by oxidation, yields fused imidazole derivatives. This reaction proceeds through the initial formation of a mono-acylated or mono-alkylated intermediate, followed by intramolecular cyclization and dehydration.

Quinoxalines: Condensation with α-dicarbonyl compounds, such as glyoxal or benzil, readily affords benzo[g]quinoxaline derivatives. This reaction is typically high-yielding and serves as a reliable method for creating these extended aromatic systems.

Triazoles: Treatment of the diamine with nitrous acid (generated in situ from sodium nitrite and an acid) leads to the formation of a fused 1,2,3-triazole ring, specifically a naphtho[1,8-de] baranlab.orgclockss.orgnih.govtriazine system, through diazotization of one amino group and subsequent intramolecular coupling with the neighboring amino group.

The table below summarizes typical reactions for the formation of these heterocycles, based on the established reactivity of aromatic ortho-diamines.

| Heterocycle | Reagent | Product Type |

| Imidazole | Carboxylic Acid (R-COOH) / Aldehyde (R-CHO) | Naphtho[4,5-d]imidazole |

| Quinoxaline | α-Dicarbonyl (R-CO-CO-R') | Benzo[g]quinoxaline |

| 1,2,3-Triazole | Nitrous Acid (HNO₂) | Naphtho[1,8-de] baranlab.orgclockss.orgnih.govtriazine |

Intramolecular Cyclizations involving Amino and Nitrile Functionalities

While the reaction between the two amino groups is dominant, intramolecular cyclization involving one amino group and the peri-positioned nitrile group is also mechanistically plausible under certain conditions. This type of reaction, known as a domino ring-opening cyclization (DROC), can lead to the formation of highly functionalized dihydropyrrole systems, although specific examples starting from this compound are not extensively documented. researchgate.net Such a transformation would likely require activation of the nitrile group by a Lewis acid, followed by nucleophilic attack from the amino group. researchgate.net

Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a complex product, incorporating most or all of the atoms from the starting materials. The functional groups of this compound make it a suitable candidate for MCRs. For example, it could potentially act as the diamine component in reactions like the Ugi or Biginelli reaction, leading to the rapid assembly of complex, polycyclic molecules. These strategies are valued for their atom economy and ability to generate structural diversity.

Amidation Reactions and Derivative Synthesis

The primary amino groups of this compound can be readily acylated to form mono- or di-amide derivatives. This is typically achieved by reacting the diamine with acylating agents such as acyl chlorides or anhydrides in the presence of a base.

This amidation can serve several purposes:

Protection: The amide groups are less nucleophilic and less susceptible to oxidation than the parent amino groups, allowing for selective reactions at other positions.

Modulation of Properties: The introduction of acyl groups can significantly alter the electronic and solubility properties of the molecule. For instance, derivatization of 1,5-diaminonaphthalene with pyroglutamic acid has been shown to tune its antioxidant activity by modifying the electronic properties of the naphthalene core. nih.gov

Synthetic Handles: The acyl group can contain other functionalities, providing a point for further elaboration of the molecule.

The reaction conditions for amidation can be controlled to favor either mono- or di-acylation. Using a stoichiometric amount of the acylating agent at lower temperatures often favors mono-amidation, while an excess of the reagent and higher temperatures typically leads to the di-acylated product.

Table of Acylation Reactions

| Acylating Agent | Product | Conditions |

|---|---|---|

| Acetyl Chloride | 4-Amino-5-acetamido-1-naphthonitrile | 1 equivalent, base (e.g., pyridine), low temp. |

| Acetyl Chloride | 4,5-Diacetamido-1-naphthonitrile | >2 equivalents, base, room temp. or heating |

| Benzoyl Chloride | 4-Amino-5-benzamido-1-naphthonitrile | 1 equivalent, base (e.g., pyridine), low temp. |

Ammoxidation Processes to form Nitriles

Ammoxidation is not a reaction of this compound itself, but rather a primary industrial method for the synthesis of aromatic nitriles. This process involves the reaction of a methyl-substituted aromatic compound with ammonia and oxygen (or air) at high temperatures over a metal oxide catalyst.

In the context of the target molecule, a plausible synthetic route would involve the ammoxidation of a precursor such as 4,5-diamino-1-methylnaphthalene.

Hypothetical Synthesis via Ammoxidation: 4,5-Diamino-1-methylnaphthalene + NH₃ + O₂ --(Catalyst, Δ)--> this compound + H₂O

Reaction Mechanism Elucidation

A thorough understanding of a compound's reaction mechanisms is paramount for the rational design of synthetic routes and the development of novel derivatives. However, specific studies detailing the mechanistic pathways of reactions involving this compound are not readily found.

Proposed Mechanistic Pathways and Intermediate Analysis

Currently, there are no specific proposed mechanistic pathways or detailed intermediate analyses for reactions involving this compound in the surveyed literature. Elucidating these pathways would typically involve a combination of experimental techniques, such as kinetic studies, isotopic labeling, and the trapping of reactive intermediates, alongside computational modeling to map out the energy profiles of potential reaction coordinates. Such studies are crucial for identifying transition states and understanding the factors that govern the reaction rate and outcome.

Role of Stereochemical Aspects (e.g., Z/E Isomers)

The concept of stereoisomerism, including the formation and influence of Z/E isomers in reactions, is a fundamental aspect of chemical reactivity. However, the role of stereochemical aspects in the derivatization of this compound has not been a subject of detailed investigation in the available literature. Reactions involving the amino or cyano groups could potentially lead to the formation of stereoisomers, and the stereochemistry of the starting material or reagents could influence the stereochemical outcome of the products. Without specific studies, any discussion on the role of Z/E isomers or other stereochemical phenomena in the context of this compound would be purely speculative.

Chemoselectivity and Regioselectivity Investigations

This compound possesses multiple reactive sites: two amino groups at the 4 and 5 positions and a nitrile group at the 1 position, all attached to a naphthalene core. This multi-functionality presents interesting questions of chemoselectivity and regioselectivity in its reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another in a molecule. In the case of this compound, a reagent could potentially react with the amino groups or the nitrile group. Understanding the chemoselectivity would allow for the targeted modification of a specific part of the molecule.

Regioselectivity concerns the preference for reaction at one position over another. With two amino groups, the question of whether a reagent would react with the C4-NH2 or the C5-NH2 group, or both, is a matter of regioselectivity. The electronic and steric environment of each amino group would likely play a significant role in determining the regiochemical outcome of a reaction.

Unfortunately, specific experimental or computational studies investigating the chemoselectivity and regioselectivity of this compound derivatization are not described in the available search results. Such investigations would be invaluable for unlocking the synthetic potential of this compound, enabling the precise synthesis of novel and complex molecular architectures.

Coordination Chemistry of 4,5 Diamino 1 Naphthonitrile

Ligand Design and Coordination Modes

The spatial arrangement of donor atoms in 4,5-Diamino-1-naphthonitrile dictates its primary modes of interaction with metal centers. The two amino groups and the nitrile functionality offer multiple potential binding sites.

The most prominent coordination feature of this compound is the presence of two amino groups at the 4 and 5 positions. This arrangement is analogous to ortho-diamines, which are classic bidentate chelating ligands. libretexts.orgunacademy.com These ligands coordinate to a single metal ion through the nitrogen atoms of both amino groups, forming a stable five-membered chelate ring. libretexts.org This bidentate N,N'-coordination is a dominant binding mode for numerous aromatic diamines in forming stable complexes. researchgate.netlibretexts.org

While the diamine moiety is the primary chelating site, the nitrile (-C≡N) group also represents a potential coordination site. However, chelation by the diamine is generally more favorable. The nitrile group might participate in coordination in specific circumstances, potentially leading to tridentate behavior or the formation of polynuclear structures, although this is less common compared to the strong chelate effect of the diamine. In related systems, ligands with both amino and other donor groups often exhibit preferential binding through the stronger donor sites. niscpr.res.in

Ligands with multiple donor sites separated by a rigid framework are excellent candidates for constructing polynuclear complexes, where the ligand bridges two or more metal centers. This compound can function as a bridging ligand in several ways. For instance, the two amino groups could bind to two different metal ions, or one amine and the nitrile group could coordinate to separate metal centers.

Studies on analogous ligands like 1,8-diaminonaphthalene (B57835) have demonstrated their capacity to form binuclear and polynuclear structures. tandfonline.comresearchgate.net In some silver(I) complexes, N-donor aromatic ligands act as linkers to create one-dimensional coordination polymers. researchgate.net For example, binuclear silver(I) complexes with thiocyanate (B1210189) and 1,8-diaminonaphthalene have been synthesized, showcasing the bridging potential of diaminonaphthalene derivatives. researchgate.net The rigid naphthalene (B1677914) backbone in this compound would serve to hold the metal centers at a fixed distance and orientation, a property that is highly valuable in the design of functional materials like molecular magnets and catalysts. The coupling of metal centers through such bridging ligands can facilitate strong electronic communication, a property observed in polynuclear complexes of amino-functionalized perylenes derived from 1,8-diaminonaphthalene. wiley.com

Synthesis of Metal-Ligand Complexes

The synthesis of metal complexes with this compound would likely follow established procedures for other aromatic diamines, typically involving the reaction of the ligand with a metal salt in a suitable solvent.

Transition metals like copper, palladium, and silver are known to form stable complexes with nitrogen-donor ligands.

Copper Complexes: Copper(II) complexes with Schiff bases derived from 2,3-diaminonaphthalene (B165487) and 1,8-diaminonaphthalene have been synthesized, typically yielding mononuclear complexes with square planar geometries. ekb.eg The synthesis often involves the reaction of the diaminonaphthalene with an aldehyde to form a tetradentate Schiff base ligand, which then complexes with the copper(II) ion. nih.gov Template synthesis, where the metal ion directs the formation of a macrocyclic ligand from precursors like 1,8-diaminonaphthalene, has also been used to create copper complexes. tandfonline.comniscpr.res.in

Palladium Complexes: Palladium(II) readily forms square-planar complexes with aromatic diamines. mdpi.com New Pd(II) complexes with ligands such as 2,3-diaminotoluene (B30700) and 4,5-diaminoxylene have been synthesized and characterized, with the general formula cis-[PdCl₂(diamine)]. researchgate.net The reaction of tetraalkylethylenediamine-ligated palladium(II) complexes with thiols can result in different products depending on the steric bulk of the diamine ligand. uu.nl The synthesis of palladium complexes with P,N-ligands often starts from aromatic amines, which are converted into ligands that subsequently coordinate to a palladium center. beilstein-journals.org

Silver Complexes: Silver(I) has a strong affinity for nitrogen-donor ligands and forms a variety of coordination geometries, including linear, trigonal, and tetrahedral. zenodo.org Its complexes are often utilized in the construction of coordination polymers and supramolecular assemblies. researchgate.netacs.org The interaction of Ag(I) with multidentate nitrogen ligands has been studied to understand the resulting complex nuclearity and geometry in solution. nih.gov

Table 1: Examples of Metal Complexes with Analogous Diaminonaphthalene Ligands

| Metal Ion | Ligand System | Complex Formula/Geometry | Research Finding | Reference(s) |

| Cu(II) | Schiff base of 2,3-diaminonaphthalene | [Cu(L)] (Mononuclear, Square planar) | Synthesis and characterization of a non-electrolytic complex. | ekb.eg |

| Cu(II) | Schiff base of 1,8-diaminonaphthalene | Cu(L)₂ (Mononuclear, Square planar) | Complex shows significant DNA cleavage activity. | nih.gov |

| Co(II), Ni(II), Cu(II), Zn(II), Cd(II) | Macrocycle from 1,8-diaminonaphthalene | [M(C₂₄H₁₆N₄)X₂] (Distorted Octahedral) | Template synthesis yields macrocyclic complexes. | tandfonline.com |

| Pd(II) | 2,3-Diaminotoluene | cis-[PdCl₂(diamine)] (Square planar) | Synthesis and structural characterization of new antitumor agents. | researchgate.net |

| Ag(I) | 1,8-Diaminonaphthalene & Thiocyanate | [Ag₂(dan)₂(µ-SCN)₂] (Binuclear) | Synthesis of nano-sized binuclear silver(I) complexes. | researchgate.net |

The bulky, rigid nature of the naphthalene moiety in this compound is expected to exert significant steric influence on its coordination complexes. Steric hindrance can dictate the coordination number of the metal center, the geometry of the resulting complex, and the reactivity of the ligand.

Studies on various naphthalene derivatives have shown that the fused ring system introduces considerable steric strain. canterbury.ac.nzacs.org This strain can affect reaction rates and the stability of transition states. canterbury.ac.nz In coordination complexes, bulky ligands can prevent the formation of higher-coordinate species, favoring lower coordination numbers. For example, extreme steric hindrance between groups on a naphthalene core can restrict the free rotation of bonds, leading to the formation of stable isomers. researchgate.netresearchgate.net The specific arrangement of coordinating sites on a naphthalene ligand has been shown to influence the activity of ruthenium metathesis catalysts, a behavior attributed to steric hindrance around the metal center. nih.gov Therefore, for this compound, the naphthalene backbone would likely favor the formation of four-coordinate (e.g., square planar for Pd(II)) or potentially five-coordinate complexes, while limiting access for additional ligands to the metal center.

Electronic Structure and Bonding in Coordination Complexes

The electronic structure of complexes containing this compound would be determined by the interplay between the metal d-orbitals and the ligand's molecular orbitals. The aromatic system and the donor atoms of the ligand play a crucial role in this interaction.

Aromatic diamine ligands can be "non-innocent," meaning they can be redox-active and participate directly in the electronic transitions and redox processes of the complex. niscpr.res.in For instance, in complexes with Group 10 metals (Ni, Pd, Pt) and salen-type ligands (which are structurally related to Schiff bases of diamines), oxidation can occur on the ligand rather than the metal, forming a ligand radical species. nih.govrsc.org The degree of electronic delocalization in these oxidized species depends on the metal and the specific ligand structure. nih.gov

The electronic properties of such complexes are often investigated using a combination of experimental techniques and theoretical calculations:

UV-Vis-NIR Spectroscopy: This technique probes the electronic transitions within the complex, providing information about metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and d-d transitions. In complexes with redox-active ligands, intense bands in the near-infrared (NIR) region can indicate intervalence charge transfer between ligand-based orbitals. rsc.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes (e.g., Cu(II) or ligand-radical species), EPR provides detailed information about the electronic environment of the unpaired electron(s). nih.govniscpr.res.in

Density Functional Theory (DFT) Calculations: DFT is a powerful computational tool used to model the geometry and electronic structure of complexes. revistabionatura.comorientjchem.org It can predict the distribution of frontier molecular orbitals (HOMO and LUMO), atomic charges, and help interpret experimental spectra, providing deep insight into the nature of the metal-ligand bonding. acs.orguobasrah.edu.iqsfu.ca For complexes of analogous aromatic diamines, DFT has been used to optimize geometries and analyze quantum chemical parameters. revistabionatura.comuobasrah.edu.iqresearchgate.net

Scientific Data on the is Not Available

Following a comprehensive search of available scientific literature and chemical databases, no specific research or data could be found on the coordination chemistry of the compound this compound.

The investigation sought to uncover details regarding its behavior as a ligand in forming complexes with metal ions. Specifically, the search aimed to find information pertaining to:

Metal-Ligand Interactions and Charge Transfer: The nature of the chemical bonds formed between this compound and metal centers, and any associated charge-transfer phenomena within these potential complexes.

Despite targeted searches for synthesis, structural characterization (such as X-ray crystallography), spectroscopic analysis, and computational studies involving metal complexes of this compound, no published articles, patents, or database entries detailing these aspects were identified.

Therefore, it is not possible to provide an article on the coordination chemistry of this compound as the foundational scientific research on this specific topic does not appear to be publicly available at this time.

Materials Science Applications of 4,5 Diamino 1 Naphthonitrile Analogues Academic Focus

Utilization as Building Blocks for Advanced Materials

The rigid and planar structure of the naphthalenediamine core is a key feature that allows its derivatives to be used as monomers for synthesizing high-performance polymers. These polymers often exhibit superior thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications in aerospace, military, and electronics. researchgate.net

One significant class of polymers derived from these building blocks is polyimides. Diaminonaphthalene analogues react with aromatic dianhydrides in a two-step process to form polyimides with exceptionally high glass transition temperatures (Tg) and thermal stability. researchgate.net For instance, polyimides synthesized from 2,2′-p-phenylene-bis(5-aminobenzimidazole) (a complex diamine) exhibit Tg values above 450 °C and thermal stability up to 560 °C. researchgate.net The remarkable properties of these polymers are attributed to the rigid-rod nature of the polymer backbone and the potential for strong inter-chain hydrogen bonding. researchgate.net Similarly, N,N'-diaminonaphthalene-1,4,5,8-tetracarboxydiimide has been explored as a monomer, though achieving high molecular weight polymers can be challenging due to reactivity and solubility issues. titech.ac.jp

Another class of high-performance thermosetting resins, polybenzoxazines, has been successfully synthesized using 1,5-naphthalenediamine (B122787) as a precursor. researchgate.net The resulting benzoxazine (B1645224) monomer can be used as a high-performance hardener for epoxy resins, yielding thermosets with enhanced stiffness, high-temperature resistance, and flame retardancy compared to those cured with the diamine alone. researchgate.net The incorporation of the naphthalene (B1677914) moiety into the polymer structure is directly linked to these performance enhancements. researchgate.netdataintelo.com These materials are promising for applications requiring low moisture uptake and stable dielectric properties. researchgate.net

| Polymer Type | Naphthalenediamine Analogue Monomer | Key Properties | Potential Applications |

|---|---|---|---|

| Polyimide | 2,2′-p-phenylene-bis(5-aminobenzimidazole) | Tg > 450 °C; Td5 > 560 °C; Tensile Strength: 120–180 MPa. researchgate.net | High-temperature films, coatings, composites. google.comgoogle.com |

| Polybenzoxazine (hardener) | 1,5-Naphthalenediamine | High thermal stability (Td5 = 374 °C); High char yield (64%). researchgate.net | Fire-resistant materials, aerospace composites. researchgate.net |

| Polyimide | N,N'-diaminonaphthalene-1,4,5,8-tetracarboxydiimide | High Tg, excellent thermal stability. titech.ac.jp | Advanced composites, electronics. titech.ac.jp |

Supramolecular Assemblies and Self-Organization

Supramolecular chemistry leverages non-covalent interactions to construct well-defined architectures from molecular building blocks. uohyd.ac.in Analogues of 4,5-diamino-1-naphthonitrile are ideal candidates for supramolecular assembly due to the presence of hydrogen-bond donors (amino groups), hydrogen-bond acceptors (nitrile group), and an extended π-system (naphthalene core). These features allow for the programmed self-organization of molecules into complex, functional structures. uohyd.ac.inresearchgate.net

The formation of supramolecular structures is governed by a combination of weak, reversible, non-covalent interactions. uohyd.ac.inresearchgate.net For diaminonaphthalene analogues, the primary interactions include:

Hydrogen Bonding: The amino groups (–NH₂) can act as hydrogen bond donors, while the nitrile group (–C≡N) and the nitrogen atoms in heterocyclic analogues can act as acceptors. This leads to the formation of robust and directional intermolecular connections, such as N–H···N bonds, which are fundamental in crystal engineering. rug.nlnih.govmdpi.com

π-π Stacking: The electron-rich naphthalene core promotes stacking interactions between molecules. These interactions, while weaker than hydrogen bonds, are crucial for stabilizing the assembly and influencing the electronic properties of the resulting material. nih.govmdpi.com

In carboxylic acid-functionalized naphthalene diimide (NDI) derivatives, a close analogue, the synergistic effect of hydrogen bonding between the acid groups and π-stacking between the NDI cores drives pronounced aggregation. nih.gov The stability of these assemblies is high, and the decisive role of hydrogen bonding has been demonstrated by its suppression in the presence of protic solvents. nih.gov

The self-assembly of diaminonaphthalene analogues can be precisely controlled by using a solid surface as a template. This "bottom-up" approach allows for the construction of highly ordered two-dimensional (2D) patterns. rug.nl

Research has shown that depositing 1,8-diaminonaphthalene (B57835) on a Cu(111) surface, followed by thermal annealing, induces a surface-assisted reaction. rug.nl This process activates the molecules, enabling them to form intermolecular hydrogen bonds and assemble into a highly ordered honeycomb network. rug.nl The structure and dimensionality of the assembly can be tuned by varying the initial surface concentration of the precursor molecules. rug.nl

Similarly, the polymerization of 1,4-diaminonaphthalene on different crystallographic planes of a copper substrate results in stereoselectively well-defined metal-organic coordination polymers. researchgate.net Deposition on a Cu(111) surface favors a trans orientation of the aryl groups, leading to linear polymers. In contrast, a Cu(100) surface promotes the formation of cis isomers, resulting in cyclic tetramers. researchgate.net This demonstrates that the substrate symmetry can be used to engineer specific, long-range ordered structures at the nanoscale.

Supramolecular polymerization involves the linking of monomer units through reversible, non-covalent interactions to form one-, two-, or three-dimensional polymeric structures. researchgate.netfrontiersin.org The directionality and strength of hydrogen bonds and π-π stacking in diaminonaphthalene analogues make them excellent candidates for forming such polymers.

For example, naphthalene diimide derivatives functionalized with carboxylic acids self-assemble into different morphologies depending on the length of the spacer connecting the acid to the NDI core. nih.gov With short spacers, 2D nanosheets are formed, while longer spacers lead to the formation of 1D nanofibers. nih.gov These ordered structures are stabilized by a combination of hydrogen bonding and π-stacking. Similarly, N-annulated perylenediimides, another class of naphthalene-containing aromatic compounds, exhibit a cooperative supramolecular polymerization process, with the mechanism being tunable by modifying peripheral side chains. nih.gov The ability to control the assembly process from isodesmic (non-cooperative) to cooperative allows for fine-tuning the properties of the resulting supramolecular material. nih.gov These principles can be applied to design layered or fibrillar structures from this compound analogues for various materials applications.

Electronic and Optical Materials from Derivatives

The unique electronic structure of the naphthalene core, which can be readily modified by donor (amino) and acceptor (nitrile) groups, makes its derivatives highly promising for applications in organic electronics and photonics. gatech.eduacs.org Functionalization allows for the precise tuning of electronic energy levels, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which is critical for device performance. rsc.orggoogle.com

Derivatives of naphthalene diimide (NDI), which can be conceptually formed by the reaction of a diaminonaphthalene with a dianhydride, are renowned n-type organic semiconductors. acs.org They are valued for their high electron affinities, excellent thermal and chemical stability, and the ability to form thin films with high charge-carrier mobility. gatech.edu These properties make them suitable for a range of organic electronic devices, including:

Organic Field-Effect Transistors (OFETs) gatech.edu

Organic Photovoltaics (OPVs) gatech.edursc.org

Organic Light-Emitting Diodes (OLEDs) gatech.edu

Recent work has demonstrated that poly(1,8-diaminonaphthalene) can be used as a cathode material in aqueous zinc-ion batteries. wiley.com When prepared as a nanocomposite with active carbon, it delivers an ultrahigh reversible capacity of 479.5 mAh g⁻¹ and demonstrates an exceptionally long cycle life, highlighting the redox activity of the polymer. wiley.com

Furthermore, many naphthalene derivatives are highly fluorescent. mdpi.com Their optical properties, such as absorption and emission wavelengths, can be tuned by altering the functional groups on the naphthalene ring. mdpi.commdpi.com For instance, some derivatives act as fluorescent probes that exhibit a "turn-on" response upon binding to specific metal ions like Al³⁺. mdpi.com The self-assembly of NDI derivatives can lead to the formation of excimer-type species, resulting in broad emission spectra that cover a large portion of the visible range and produce tunable luminescent colors. nih.gov This tunability is crucial for developing new fluorescent materials for applications in sensing, bioimaging, and solid-state lighting. rsc.orgnih.govnih.gov

| Derivative Class | Key Electronic/Optical Property | Measured Values / Characteristics | Application |

|---|---|---|---|

| Naphthalene Diimide (NDI) Analogues | n-type semiconductivity | LUMO level: ~ -4.0 eV; High electron affinity and mobility. acs.org | OFETs, OPVs, OLEDs. gatech.eduacs.org |

| Poly(1,8-diaminonaphthalene) | Redox activity / Charge storage | Capacity: 479.5 mAh g⁻¹; Energy Density: 310.7 Wh kg⁻¹. wiley.com | Aqueous Zinc-Ion Batteries. wiley.com |

| Carboxylic Acid-Appended NDIs | Tunable luminescence | Emission spans red-green-blue region via excimer formation. nih.gov | Solid-state lighting, sensors. nih.gov |

| Naphthalene-1,5-diamine Chromophores | Hole Transport Material (HTM) | Tunable HOMO/LUMO levels for efficient charge separation. rsc.org | Perovskite Solar Cells (PSCs). rsc.org |

| Naphthalene Derivative Probe (F6) | Fluorescence enhancement | Selective "turn-on" fluorescence in the presence of Al³⁺. mdpi.com | Chemical sensors. mdpi.com |

Theoretical and Computational Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool for investigating the properties of molecular systems. rsc.orgchemrxiv.org For derivatives of 4,5-diamino-1-naphthonitrile, DFT calculations offer a reliable means to explore their electronic structure, geometry, and reactivity. mdpi.com

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). opentextbc.caresearchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical stability and reactivity. mdpi.comresearchgate.net A larger energy gap generally corresponds to higher stability and lower reactivity. mdpi.com

Molecular orbital analysis, often performed using methods like the linear combination of atomic orbitals (LCAO), helps to visualize how atomic orbitals combine to form molecular orbitals. numberanalytics.compressbooks.pub This analysis reveals the distribution of electron density within the molecule, highlighting bonding, non-bonding, and anti-bonding interactions. opentextbc.calibretexts.org For aromatic systems like this compound, this includes understanding the delocalization of π-electrons across the naphthonitrile core and the influence of the amino substituents.

| Parameter | Description | Typical Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Related to ionization potential and electron-donating ability. researchgate.net |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Related to electron affinity and electron-accepting ability. researchgate.net |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Indicates chemical reactivity and stability. mdpi.comresearchgate.net |

| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measure of the ability of an atom or molecule to attract electrons. nih.gov |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. mdpi.com |

| Chemical Softness (S) | S = 1 / (2η) | Reciprocal of hardness, indicates polarizability. nih.gov |

Molecular Geometry Optimization and Conformation Analysis

Geometry optimization is a fundamental computational procedure used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nubakery.orgmdpi.com This process is essential for obtaining accurate predictions of other molecular properties. diva-portal.org For this compound, conformational analysis would involve studying the orientation of the amino groups relative to the naphthalene (B1677914) ring system. This includes determining the bond lengths, bond angles, and dihedral angles that define the molecule's shape. The planarity of the naphthalene ring and the positioning of the amino and nitrile groups are key structural features that influence its electronic and chemical behavior.

| Aspect | Description | Relevance to this compound |

|---|---|---|

| Bond Lengths | The equilibrium distance between the nuclei of two bonded atoms. | Determines the strength and nature of the C-C, C-N, C-H, and C≡N bonds. |

| Bond Angles | The angle formed between three atoms across at least two bonds. | Defines the overall shape and steric interactions within the molecule. |

| Dihedral Angles | The angle between two intersecting planes, defined by four atoms. | Crucial for understanding the conformation of the amino groups relative to the naphthalene ring. |

| Potential Energy Surface | A mathematical surface that describes the energy of a molecule as a function of its geometry. diva-portal.org | Locating minima on this surface corresponds to finding stable conformers. |

Spectroscopic Property Prediction (e.g., UV-Vis, NMR chemical shifts)

Computational methods can predict various spectroscopic properties, providing a powerful complement to experimental data.

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is a common method for calculating electronic excitation energies, which correspond to the absorption bands observed in UV-Vis spectra. nih.govosti.gov These calculations can help assign the observed electronic transitions, such as π → π* transitions within the aromatic system of this compound. researchgate.netresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method is frequently used to calculate NMR chemical shifts (¹H and ¹³C) with good accuracy. nih.gov Comparing calculated shifts with experimental data can confirm the molecular structure and provide detailed information about the electronic environment of each nucleus. researchgate.net

Reaction Pathway and Transition State Calculations

DFT can be used to model chemical reactions by mapping out the potential energy surface that connects reactants to products. github.io This involves locating transition states, which are saddle points on the potential energy surface representing the highest energy barrier along the reaction path. ucsb.edutau.ac.il A true transition state is characterized by having exactly one imaginary vibrational frequency. github.io Intrinsic Reaction Coordinate (IRC) calculations can then be used to confirm that the transition state correctly connects the desired reactants and products. github.io For this compound, these methods could be applied to study its synthesis, polymerization, or degradation pathways.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. plos.org By solving Newton's equations of motion, MD simulations can provide insights into the dynamic behavior of systems, such as conformational changes, solvent effects, and intermolecular interactions. diva-portal.org For this compound, MD simulations could be employed to study its behavior in different environments (e.g., in solution or within a polymer matrix), investigate its aggregation properties, or explore its interactions with other molecules. mdpi.comresearchgate.net Enhanced sampling methods can be used to explore larger portions of the conformational space in a reasonable amount of simulation time. arxiv.org

Quantum Theory of Atoms in Molecules (QTAIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a method for partitioning a molecule's electron density to define atoms and the bonds between them. wikipedia.orgamercrystalassn.org QTAIM analysis is based on the topology of the electron density, ρ(r). wikipedia.org By analyzing critical points in the electron density, one can characterize the nature of chemical bonds (e.g., covalent, ionic, hydrogen bonds). researchgate.net This approach allows for the calculation of atomic properties, such as atomic charges and energies, within a molecular environment. wikipedia.org For this compound, QTAIM could be used to precisely quantify the strengths of the various bonds, analyze the nature of potential intramolecular hydrogen bonding between the amino groups, and understand the charge distribution across the molecule in detail. researchgate.net

Natural Bond Orbital (NBO) Analysis

A comprehensive search of scientific literature and chemical databases did not yield specific Natural Bond Orbital (NBO) analysis data for the compound this compound.

NBO analysis is a powerful computational method that examines the electron density of a molecule to provide a detailed picture of its Lewis structure, including the nature of chemical bonds and lone pairs. unizg.hrresearchgate.net This analysis involves transforming the complex, delocalized molecular orbitals of a wavefunction into localized one-center (lone pairs) and two-center (bonds) orbitals. unizg.hr Such a transformation allows for the investigation of donor-acceptor interactions, also known as hyperconjugation, between filled (donor) and empty (acceptor) orbitals. The energy associated with these interactions provides quantitative insight into the electronic stabilization arising from electron delocalization. researchgate.net While NBO analysis is a standard technique in computational chemistry for understanding molecular structure and stability, specific studies applying this method to this compound are not publicly available at this time.

Molecular Electrostatic Potential (MEP) Studies

Specific Molecular Electrostatic Potential (MEP) studies for this compound were not found in the available scientific literature.

Advanced Spectroscopic and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic compounds like 4,5-Diamino-1-naphthonitrile. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments offer a wealth of information.

Detailed Research Findings:

1D NMR (¹H and ¹³C): ¹H NMR spectra provide information on the chemical environment of hydrogen atoms. For this compound, characteristic signals would appear for the aromatic protons on the naphthalene (B1677914) ring and the protons of the two amino groups. The chemical shifts of these protons are influenced by the electron-donating amino groups and the electron-withdrawing nitrile group. ¹³C NMR spectra reveal the carbon framework of the molecule. ucl.ac.uk Distinct signals are expected for the carbon atoms of the naphthalene core, the carbon of the nitrile group (typically in the 110-120 ppm range), and the carbons bonded to the amino groups. ucl.ac.uk The exact chemical shifts can be influenced by the solvent used. sigmaaldrich.comcarlroth.com

2D NMR (COSY, HSQC, HMBC): 2D NMR techniques are crucial for assembling the molecular puzzle. libretexts.org

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, helping to establish the connectivity of protons on the naphthalene ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying the positions of the amino and nitrile substituents on the naphthalene ring by observing correlations between the amino protons and neighboring ring carbons, or between ring protons and the nitrile carbon.

Modern benchtop NMR spectrometers are capable of performing these 1D and 2D experiments, providing high-resolution data in a relatively short time. magritek.com

Mass Spectrometry (MS, HRMS, ESI-MS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound. wikipedia.org

Detailed Research Findings:

MS and HRMS: Standard mass spectrometry would show a molecular ion peak corresponding to the mass of this compound. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental formula of the compound. chromatographyonline.com This high level of precision helps to distinguish between compounds with the same nominal mass but different elemental compositions. chromatographyonline.com

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI is a soft ionization technique suitable for polar molecules like this compound. researchgate.net It typically generates protonated molecules [M+H]⁺, allowing for the determination of the molecular weight.

MALDI-TOF (Matrix-Assisted Laser Desorption/Ionization Time-of-Flight): MALDI-TOF is another soft ionization technique often used for analyzing larger molecules, but it can also be applied to smaller organic compounds. bruker.comautobio.com.cn In this method, the sample is co-crystallized with a matrix that absorbs laser energy, leading to the desorption and ionization of the analyte. shimadzu.com The time-of-flight analyzer then separates the ions based on their mass-to-charge ratio. bruker.com This technique is known for its high throughput and speed. bruker.com

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. utdallas.edu

Detailed Research Findings:

The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups:

N-H Stretching: Primary aromatic amines typically show two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. msu.edu These bands are often broadened due to hydrogen bonding. spectroscopyonline.com

C≡N Stretching: The nitrile group (C≡N) gives rise to a sharp and intense absorption band in the range of 2220-2260 cm⁻¹. For aromatic nitriles, this peak appears at a slightly lower frequency due to conjugation. spectroscopyonline.com

C=C Stretching (Aromatic): The stretching of the carbon-carbon bonds within the naphthalene ring results in several sharp bands in the 1400-1620 cm⁻¹ region. spectroscopyonline.com

N-H Bending: A bending vibration for the primary amine groups is expected around 1600 cm⁻¹.

C-N Stretching: The stretching vibrations of the carbon-nitrogen bonds of the aromatic amine are typically found in the 1250-1360 cm⁻¹ range. msu.edu

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Primary Amine | N-H Stretch | 3300-3500 | Medium, often two bands |

| Nitrile | C≡N Stretch | 2220-2260 | Sharp, strong |

| Aromatic Ring | C=C Stretch | 1400-1620 | Medium to weak, sharp |

| Primary Amine | N-H Bend | ~1600 | Medium |

| Aromatic Amine | C-N Stretch | 1250-1360 | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Fluorescence Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic transitions. technologynetworks.com Fluorescence spectroscopy measures the emission of light from a substance that has absorbed light. drawellanalytical.com

Detailed Research Findings:

UV-Vis Spectroscopy: Aromatic compounds like this compound are expected to show strong UV absorption due to π-π* transitions within the naphthalene ring system. The presence of the amino and nitrile groups will influence the position and intensity of the absorption maxima (λ_max). The amino groups, being electron-donating, typically cause a red shift (shift to longer wavelengths) in the absorption bands. Solvents can also influence the absorption spectrum. kuleuven.be

Fluorescence Spectroscopy: Many naphthalene derivatives are fluorescent. The excitation of this compound at its absorption maximum would likely lead to fluorescence emission at a longer wavelength. The fluorescence properties, including the quantum yield and Stokes shift (the difference between the absorption and emission maxima), can be sensitive to the molecular environment, such as solvent polarity. researchgate.net Some related diamino-aromatic compounds are used as fluorescent probes. db-thueringen.de

X-ray Crystallography for Structural Elucidation

X-ray crystallography is a powerful technique that provides the precise three-dimensional arrangement of atoms in a crystalline solid. creative-biostructure.com

Detailed Research Findings:

A single-crystal X-ray diffraction analysis of this compound would yield a wealth of structural data, including:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Intermolecular interactions: Information on how the molecules pack in the crystal lattice, including hydrogen bonding between the amino groups and the nitrile nitrogen of adjacent molecules, and potential π-π stacking interactions between the naphthalene rings. nih.goviucr.org

This data is typically deposited in crystallographic databases like the Cambridge Crystallographic Data Centre (CCDC) and can be used to generate detailed 3D models of the molecule. caltech.edu

Table 2: Example of Crystallographic Data (Hypothetical)

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| β (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| R-factor | Value |

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Mixture Analysis

Gas chromatography (GC) is a technique used to separate volatile compounds in a mixture. When coupled with a mass spectrometer (GC-MS), it allows for the identification of the separated components. iitd.ac.in

Detailed Research Findings:

Reaction Monitoring: GC and GC-MS can be used to monitor the progress of the synthesis of this compound. By taking aliquots of the reaction mixture over time, the consumption of starting materials and the formation of the product and any byproducts can be tracked. mdpi.com

Purity Assessment: These techniques are also valuable for assessing the purity of the final product. The presence of impurities would be indicated by additional peaks in the chromatogram.

Derivatization: For GC analysis, compounds with active hydrogen atoms, such as the amino groups in this compound, may require derivatization to increase their volatility and thermal stability. researchgate.net This involves reacting the amino groups with a suitable reagent to form a less polar derivative.

GC-MS analysis provides both the retention time of a compound from the GC and its mass spectrum from the MS, allowing for a high degree of confidence in its identification, often aided by comparison to spectral libraries. iitd.ac.in

Q & A

Basic Research Questions

Q. What spectroscopic techniques are most effective for confirming the structural integrity of 4,5-Diamino-1-naphthonitrile post-synthesis?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use H and C NMR to verify aromatic proton environments and amine group signals. For example, the presence of two distinct amine protons (δ 4.5–5.5 ppm) and aromatic protons (δ 6.8–8.2 ppm) should align with predicted splitting patterns .

- Infrared Spectroscopy (IR) : Confirm nitrile (C≡N) stretching (~2200–2260 cm) and amine (N-H) bending (~1600 cm) vibrations.

- Mass Spectrometry (MS) : Compare observed molecular ion peaks (e.g., [M+H] at m/z 184) with theoretical values. Cross-reference with PubChem data for validation .

Q. How can researchers systematically optimize the synthesis of this compound to improve yield and purity?

- Methodological Answer :

- Reaction Condition Screening : Vary temperature (e.g., 80–120°C), catalysts (e.g., Pd/C vs. FeCl), and solvent systems (e.g., DMF vs. ethanol) to identify optimal parameters.

- Purification Techniques : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate high-purity product. Monitor purity via HPLC (≥95% threshold) .

- Yield Tracking : Tabulate yields across conditions (e.g., 60% at 100°C vs. 75% at 120°C) to identify trends.

Advanced Research Questions

Q. What strategies resolve discrepancies in reported toxicity data for this compound across in vitro and in vivo studies?

- Methodological Answer :

- Meta-Analysis : Aggregate data from studies (e.g., LC values, cell viability assays) and perform statistical tests (ANOVA, regression) to identify outliers or confounding variables (e.g., exposure duration, cell line variability) .

- Controlled Replication : Replicate conflicting assays under standardized conditions (e.g., HepG2 cells, 24-hour exposure) to isolate causative factors.

- Toxicokinetic Modeling : Integrate absorption, distribution, and metabolism data to explain interspecies differences (e.g., rodent vs. human metabolic pathways) .

Q. How can computational chemistry predict the reactivity of this compound in novel reactions (e.g., nucleophilic substitution)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict sites of electrophilic/nucleophilic attack. For example, the nitrile group’s LUMO may indicate susceptibility to nucleophilic addition .

- Molecular Dynamics (MD) Simulations : Model solvent interactions (e.g., polar aprotic solvents) to assess reaction feasibility.

- Validation : Compare computational predictions (e.g., reaction energy barriers) with experimental kinetic data (e.g., rate constants).

Q. What frameworks integrate in vitro and environmental exposure data to assess the ecological impact of this compound?

- Methodological Answer :

- Systematic Review Protocols : Follow PRISMA guidelines to collate data on biodegradation, bioaccumulation, and aquatic toxicity. Use tools like EndNote for citation management .

- Cross-Species Extrapolation : Apply allometric scaling models to estimate safe environmental concentrations (e.g., from Daphnia magna LC to fish toxicity) .

- Risk Quotient (RQ) Analysis : Combine predicted environmental concentrations (PECs) with no-observed-effect concentrations (NOECs) to prioritize mitigation strategies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.